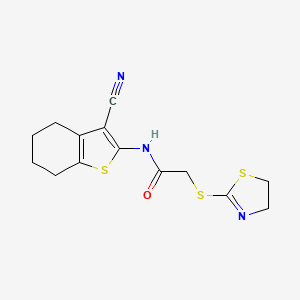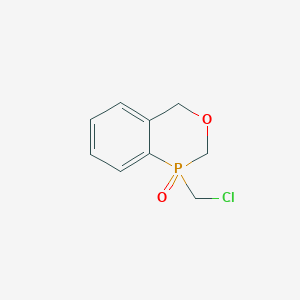![molecular formula C23H17Cl2FN2O5 B11533113 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11533113.png)
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 2-(2,4-DICHLOROPHENOXY)ACETIC ACID: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of 2-(2,4-DICHLOROPHENOXY)ACETAMIDE: The acid is then converted to its amide form using ammonia or an amine.
Synthesis of the IMINO Compound: The amide is reacted with formaldehyde and an amine to form the imino derivative.
Coupling with 2-METHOXYPHENYL 3-FLUOROBENZOATE: The final step involves coupling the imino compound with 2-methoxyphenyl 3-fluorobenzoate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,4-DICHLOROPHENOXYACETIC ACID (2,4-D): A widely used herbicide with similar structural features.
2,4,5-TRICHLOROPHENOXYACETIC ACID (2,4,5-T): Another herbicide with additional chlorine substituents.
2-METHOXY-3-FLUOROBENZOIC ACID: A simpler compound with similar aromatic and fluorine substituents.
Uniqueness
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-FLUOROBENZOATE is unique due to its combination of functional groups and substituents, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C23H17Cl2FN2O5 |
|---|---|
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H17Cl2FN2O5/c1-31-21-9-14(5-7-20(21)33-23(30)15-3-2-4-17(26)10-15)12-27-28-22(29)13-32-19-8-6-16(24)11-18(19)25/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
Clave InChI |
LXRYDZKLRYTCME-KKMKTNMSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
![(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11533043.png)
![N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-tert-butylphenoxy)acetohydrazide](/img/structure/B11533053.png)
![2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533063.png)
![Benzene-1,4-diamine, N,N-dimethyl-N'-[2-(2,4,6-trinitrophenyl)ethyl]-](/img/structure/B11533067.png)


![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533081.png)
![4-(3-{[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11533089.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11533104.png)
![N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533116.png)
![2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533130.png)
